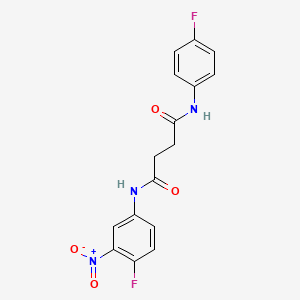

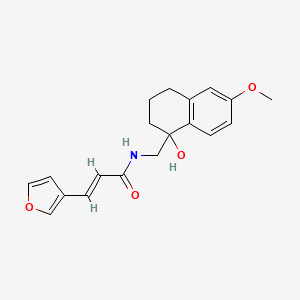

![molecular formula C21H17F2N7O B2649438 (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920227-38-9](/img/structure/B2649438.png)

(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 1,2,4-triazole group is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and dipole interactions .Scientific Research Applications

Antagonist Activity in Neurological Research

The chemical has been studied primarily for its activity as an antagonist in various neurological pathways. For example, derivatives of this compound, particularly those in the 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione categories, have been synthesized and tested for their antagonist activity against 5-HT2 (serotonin) and alpha-1 receptors. Among the synthesized compounds, some exhibited potent 5-HT2 antagonist activity, indicating their potential use in the treatment of conditions involving serotonin pathways, such as mood disorders or schizophrenia (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

Another study focused on the discovery, synthesis, and preclinical profiling of P2X7 antagonists for potential use in mood disorder treatments. A specific dipolar cycloaddition reaction was developed to synthesize novel P2X7 antagonists containing a challenging chiral center. Among these compounds, some displayed robust P2X7 receptor occupancy at low doses, indicating their potential for treating mood disorders (Chrovian et al., 2018).

Antibacterial and Antimicrobial Applications

The compound has also been evaluated for its antibacterial and antimicrobial potential. A series of novel derivatives were synthesized and tested against various human pathogenic bacteria. Some of these compounds demonstrated significant bacterial growth inhibition, marking them as potential candidates for further development in antibacterial treatments (Nagaraj et al., 2018). Another study synthesized derivatives and tested them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007).

Applications in Synthetic Chemistry and Molecular Studies

Additionally, this compound and its derivatives have been utilized in synthetic chemistry and molecular studies. One study developed an efficient approach for the regioselective synthesis of a heterocyclic amide, which was then used as a strategic intermediate in the preparation of other compounds through a microwave-assisted Fries rearrangement. This study highlights the compound's utility in complex synthetic chemistry processes and its role in enabling the study of molecular structures and interactions (Moreno-Fuquen et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F2N7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRUVDRSSZBIJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2649364.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649367.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)